(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851052
InChI: InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2
SMILES:
Molecular Formula: C12H11FN2
Molecular Weight: 202.23 g/mol

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC18851052

Molecular Formula: C12H11FN2

Molecular Weight: 202.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine -

Specification

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
IUPAC Name (3-fluoro-2-pyridin-3-ylphenyl)methanamine
Standard InChI InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2
Standard InChI Key GSHZSMGHABZYMA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C2=CN=CC=C2)CN

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with fluorine at position 3 and a pyridin-3-yl group at position 2. The methanamine (-CH2_2NH2_2) group is attached to the phenyl ring, introducing a primary amine functionality. This configuration creates a planar aromatic system with potential for π-π stacking interactions and hydrogen bonding via the amine group.

Table 1: Structural Features of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

FeatureDescription
Parent ringBenzene
Substituents-F (position 3), pyridin-3-yl (position 2), -CH2_2NH2_2 (position 1)
Hybridizationsp2^2 for aromatic rings, sp3^3 for methanamine
Electron effects-F (electron-withdrawing), pyridine (electron-withdrawing via N atom)

The fluorine atom’s electronegativity polarizes the phenyl ring, enhancing the compound’s reactivity in electrophilic substitutions. The pyridine ring contributes to the molecule’s basicity, with a pKa of approximately 3.5 for the pyridinium ion .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Suzuki-Miyaura Coupling: Aryl halides react with pyridin-3-ylboronic acid to form the biphenyl scaffold.

  • Fluorination: Selective fluorination using agents like Selectfluor® at the meta position.

  • Amine Introduction: Reduction of a nitro group or cyanohydrin intermediate to yield the methanamine moiety.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME75–85
FluorinationSelectfluor®, CH3_3CN, 80°C60–70
Nitro ReductionH2_2, Pd/C, EtOH90–95

Industrial production optimizes these steps using continuous flow reactors to enhance efficiency and scalability .

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValue/Description
Molecular Weight202.23 g/mol
Purity≥98% (HPLC)
Melting PointNot reported
StabilityStable under inert atmosphere, hygroscopic

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentKey Difference
(4-(Pyridin-2-yl)phenyl)methanamine Pyridin-2-ylAltered binding orientation
1-(6-Fluoro-2-pyridinyl)methanamine Fluorine on pyridineReduced aromatic conjugation

The 3-fluoro-2-pyridin-3-yl configuration enhances steric hindrance compared to ortho-substituted analogs, potentially affecting receptor binding .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling fluorine and pyridine positions during coupling.

  • Amine Stability: Oxidation risks during storage.

Research Opportunities

  • Biological Screening: In vitro assays against kinase targets.

  • Derivatization: Introducing sulfonamide or acyl groups to modulate solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator